molecular formula C15H14N4O2S2 B2799057 N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide CAS No. 1797729-32-8

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide

Cat. No. B2799057
CAS RN: 1797729-32-8
M. Wt: 346.42
InChI Key: ZJZSVYWHFRDLGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide” is a complex organic compound that contains several heterocyclic structures, including furan, thiazole, and pyrimidine . Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a thiazole ring, and a pyrimidine ring . The thiazole ring is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation .

properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2,4-dimethyl-6-methylsulfanylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c1-8-12(14(22-3)17-9(2)16-8)13(20)19-15-18-10(7-23-15)11-5-4-6-21-11/h4-7H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZSVYWHFRDLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)SC)C(=O)NC2=NC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.